4,4'-Oxydianiline

Description

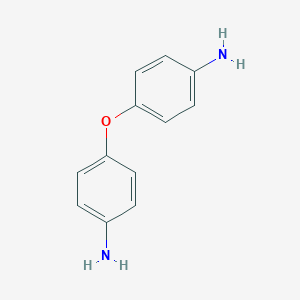

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-aminophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBLWEWZXPIGSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Record name | 4,4'-DIAMINODIPHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021094 | |

| Record name | 4,4'-Oxydianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4,4'-diaminodiphenyl ether appears as odorless colorless crystals or an odorless fine, beige powder. (NTP, 1992), Colorless solid; [HSDB] Colorless crystalline solid; [MSDSonline] | |

| Record name | 4,4'-DIAMINODIPHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-Diaminodiphenyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3941 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimes (NTP, 1992), >300 °C | |

| Record name | 4,4'-DIAMINODIPHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(4-AMINOPHENYL) ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

426 °F (NTP, 1992), 219 °C, 219 °C (closed cup) | |

| Record name | 4,4'-DIAMINODIPHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-Diaminodiphenyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3941 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BIS(4-AMINOPHENYL) ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 0.1 mg/mL at 59 °F (NTP, 1992), Insoluble in water, benzene, carbon tetrachloride and ethanol; soluble in acetone | |

| Record name | 4,4'-DIAMINODIPHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(4-AMINOPHENYL) ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

10 mmHg at 464 °F ; 15 mmHg at 482 °F (NTP, 1992), 0.00000436 [mmHg] | |

| Record name | 4,4'-DIAMINODIPHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-Diaminodiphenyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3941 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless crystals | |

CAS No. |

101-80-4 | |

| Record name | 4,4'-DIAMINODIPHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4′-Diaminodiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-aminophenyl) ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Oxydianiline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Oxydianiline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4,4'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Oxydianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-oxydianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIAMINODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28DLB4Z70T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(4-AMINOPHENYL) ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

367 to 369 °F (NTP, 1992), 189 °C (decomposes | |

| Record name | 4,4'-DIAMINODIPHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(4-AMINOPHENYL) ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies of 4,4 Oxydianiline

Established Synthetic Pathways to 4,4'-Oxydianiline (B41483)

The industrial production of this compound has predominantly relied on two well-established synthetic sequences. These methods are characterized by their multi-step nature, typically involving the synthesis of a dinitro intermediate followed by a reduction step.

Reduction of 4,4'-Dinitrodiphenyl Ether

The most common route to this compound involves the reduction of its precursor, 4,4'-dinitrodiphenyl ether. nih.gov This reduction is a critical step that converts the two nitro groups (-NO₂) into amino groups (-NH₂). Catalytic hydrogenation is the preferred industrial method for this transformation due to its efficiency and the high purity of the resulting product.

The reaction is typically carried out in a solvent such as N,N-dimethylformamide (DMF). chemicalbook.com Various catalysts can be employed, with palladium on activated carbon (Pd/C) being a common choice. chemicalbook.com Other catalytic systems, including Raney nickel, are also utilized. The process conditions are carefully controlled to optimize the reaction. For instance, using a 5% palladium on carbon catalyst in DMF, the reaction can be conducted at approximately 140°C under a hydrogen atmosphere for about 5 hours. Another set of conditions involves stirring a mixture of 4,4'-dinitrodiphenyl ether and 10% Pd/C in DMF at 65°C for 12 hours under a hydrogen atmosphere. chemicalbook.comresearchgate.net A high yield of 99.5% has been reported when the hydrogenation is performed at 140°C and 1 MPa hydrogen pressure for 5 hours. nih.gov

An alternative to catalytic hydrogenation is chemical reduction using agents like iron filings in the presence of an acid, such as hydrochloric acid, in a solvent like butanol. fishersci.ca This method, while effective, is often less preferred in modern large-scale industrial settings compared to catalytic hydrogenation.

Table 1: Reaction Conditions for the Reduction of 4,4'-Dinitrodiphenyl Ether

| Catalyst | Solvent | Temperature (°C) | Pressure | Duration (hours) | Yield (%) | Reference |

| Palladium on Carbon (Pd/C) | N,N-Dimethylformamide (DMF) | 140 | Hydrogen Atmosphere | 5 | High Purity | |

| 10% Palladium on Carbon (Pd/C) | N,N-Dimethylformamide (DMF) | 65 | Hydrogen Atmosphere | 12 | 85 | researchgate.netepa.gov |

| 5% Palladium on Carbon (Pd/C) | N,N-Dimethylformamide (DMF) | 140 | 1 MPa | 5 | 99.5 | nih.gov |

| Iron Filings / Ammonium Chloride | Butanol | 95-100 | Atmospheric | 2 | Not Specified | fishersci.ca |

| Palladium or Raney Nickel | Ethanol (B145695) or THF | Not Specified | 3-5 atm H₂ | Not Specified | Not Specified |

Reaction of 4-Fluoro Nitrobenzene with 4-Nitrophenol

This pathway first involves the synthesis of the intermediate 4,4'-dinitrodiphenyl ether through a nucleophilic aromatic substitution reaction, specifically an Ullmann-type condensation. chemicalbook.comresearchgate.net In this reaction, 4-fluoronitrobenzene is reacted with 4-nitrophenol. chemicalbook.comresearchgate.net The reaction is facilitated by a base, such as potassium carbonate (K₂CO₃), and is typically carried out in a high-boiling polar aprotic solvent system, like a mixture of dimethylacetamide (DMAc) and toluene (B28343). chemicalbook.comresearchgate.net The reaction mixture is heated to elevated temperatures, for example, 165°C for 4 hours, to drive the condensation and form the ether linkage. chemicalbook.comresearchgate.net

Once the 4,4'-dinitrodiphenyl ether is synthesized and isolated, it is then subjected to reduction to yield this compound, following the methods described in the previous section (2.1.1.). chemicalbook.comresearchgate.net This two-step process provides a reliable method for producing the target diamine from readily available starting materials.

Novel Synthetic Approaches and Optimized Reaction Conditions

Research continues to focus on developing more efficient, safer, and environmentally friendly methods for the synthesis of this compound. These efforts are centered on optimizing existing reaction conditions and exploring entirely new synthetic routes.

Optimization of the established Ullmann condensation to produce 4,4'-dinitrodiphenyl ether has been a key area of investigation. It has been found that conducting the condensation of p-chloronitrobenzene with an alkali metal salt of p-nitrophenol in dimethylacetamide at a controlled temperature range of 155-170°C, which is below the reflux temperature, can minimize the formation of impurities. google.com Furthermore, using a specific solvent ratio of 0.7 to 1.4 parts by weight of dimethylacetamide per part of p-chloronitrobenzene is critical for achieving high yields and purity. google.com Another optimization involves the use of a copper(I) iodide (CuI) catalyst, which allows the reaction temperature to be lowered to 70-90°C, thereby enhancing safety and reducing byproducts. google.com

In the reduction step, process parameters have been fine-tuned. For catalytic hydrogenation, preferred conditions include a hydrogen pressure of 0.3-0.5 MPa and a reaction temperature of 90-100°C for 5-12 hours using a Pd/C catalyst. thegoodscentscompany.com

A notable novel approach for the synthesis of this compound starts from 1,4-diiodobenzene (B128391). google.com This method involves a copper-catalyzed reaction of 1,4-diiodobenzene in a polar solvent to produce 4,4'-oxybis(iodobenzene) as an intermediate. This intermediate can then undergo amination with ammonia (B1221849) directly, without the need for a separate purification step, to yield this compound with high efficiency. google.com This process is advantageous as the iodine used can be recovered and reused. google.com Another green chemistry approach involves the synthesis in a water phase, reacting 4-nitrochlorobenzene with potassium hydroxide, followed by catalytic hydrogenation, thus avoiding organic solvents. kaimosi.com

Synthesis of Functionalized this compound Derivatives

The primary amine groups of this compound serve as reactive handles for the synthesis of a wide array of functionalized derivatives. These derivatives are tailored for specific applications, ranging from advanced polymer science to coordination chemistry.

Schiff Base Formation from this compound and Aldehydes

Schiff bases, or imines, are readily formed through the condensation reaction of the primary amine groups of this compound with carbonyl compounds, particularly aldehydes. fishersci.cafishersci.ca The reaction involves a nucleophilic addition of the amine to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) bond.

A typical synthesis involves reacting this compound with two equivalents of an aromatic aldehyde in a suitable solvent like ethanol or methanol (B129727). fishersci.cawikipedia.org For example, the reaction of this compound (1 equivalent) with o-vanillin (2 equivalents) in methanol at room temperature for one hour yields the corresponding bis-Schiff base as a precipitate in high yield (97%). fishersci.cafishersci.ca The stoichiometry is key, as reacting with one equivalent of an aldehyde can lead to a mono-Schiff base derivative. thegoodscentscompany.com These reactions are often straightforward and produce crystalline products that can be easily purified by filtration and washing. fishersci.cawikipedia.org

Table 2: Examples of Schiff Base Synthesis from this compound

| Aldehyde | Molar Ratio (ODA:Aldehyde) | Solvent | Reaction Conditions | Product Type | Reference |

| o-Vanillin | 1:2 | Methanol | Room Temperature, 1 hour | Bis-Schiff Base | fishersci.cafishersci.ca |

| Substituted Benzaldehydes | 1:2 | Ethanol | Reflux | Bis-Schiff Base | wikipedia.org |

| Vanillin (B372448) | 1:1 | Not Specified | Not Specified | Mono-Schiff Base | thegoodscentscompany.com |

Sulfonated Diamine Derivatives of this compound

Sulfonated derivatives of this compound are of significant interest, particularly for applications in proton exchange membranes for fuel cells. The sulfonic acid (-SO₃H) groups are introduced onto the aromatic rings of the diamine, enhancing properties like proton conductivity.

A direct sulfonation method is commonly employed to synthesize these derivatives. For instance, 4,4'-diaminodiphenyl ether-2,2'-disulfonic acid (ODADS) is synthesized by treating this compound with fuming sulfuric acid. fishersci.atfishersci.pt In this procedure, ODA is dissolved in concentrated sulfuric acid, followed by the addition of fuming sulfuric acid, which acts as the sulfonating agent. fishersci.pt The introduction of the electron-withdrawing sulfonic acid groups can decrease the nucleophilicity of the amine groups, which is a consideration for subsequent polymerization reactions. easychem.org These sulfonated diamines are crucial monomers for creating sulfonated polyimides, which are synthesized via polycondensation with various dianhydrides. fishersci.at

Amino Acid Conjugates of this compound

The synthesis of amino acid conjugates with this compound involves the formation of an amide bond between the carboxylic acid group of an amino acid and one of the primary amine groups of this compound. This process creates a new, larger molecule that incorporates the structural features of both parent compounds. The general synthetic approach requires careful selection of protecting groups and coupling agents to ensure a high yield and purity of the desired conjugate.

A common strategy for this conjugation is as follows:

Protection of the Amino Acid: The amino group of the amino acid is first protected to prevent self-polymerization. Common protecting groups used in peptide chemistry, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), are well-suited for this purpose.

Activation of the Carboxylic Acid: The carboxylic acid group of the protected amino acid is activated to facilitate the reaction with the less nucleophilic aromatic amine of this compound. This can be achieved using various coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an additive like N-hydroxysuccinimide (NHS) or by converting the carboxylic acid to a more reactive acid chloride.

Coupling Reaction: The activated amino acid is then reacted with this compound in an appropriate aprotic solvent. The reaction typically proceeds at room temperature.

Deprotection: If the final product requires a free amino group, the protecting group is removed in a final step. For instance, Boc groups are removed under acidic conditions (e.g., with trifluoroacetic acid), while Cbz groups are typically cleaved by hydrogenolysis.

A particularly efficient and high-yield method for creating such conjugates involves the in situ formation of a selenocarboxylate intermediate from the protected amino acid. This intermediate subsequently undergoes a non-nucleophilic amidation reaction with an azide, a method that has proven effective for synthesizing conjugates of amino acids with aromatic amines like p-nitroaniline and 7-amino-4-methylcoumarin (B1665955) and is applicable to this compound. This method is noted for its tolerance of common protecting groups and its applicability to both single amino acids and short peptides.

Research has also demonstrated the use of this compound as a diamine linker in the one-pot, multi-component synthesis of more complex hybrid molecules, such as bis-coumarinyl oxadiazole conjugates. In these syntheses, this compound acts as a bridge, connecting two separate molecular entities.

| Reaction Type | Key Reagents | Description | Reference |

| Amide Coupling | N-protected amino acid, DCC/EDCI, this compound | Standard peptide coupling method to form an amide bond between the amino acid and the diamine. | |

| Selenocarboxylate/Azide Amidation | N-protected amino acid, Isopropyl chloroformate, NaHSe, Azide | A high-yield method involving an in-situ generated selenocarboxylate intermediate that reacts with an azide. | |

| Multi-component Reaction | Diamine linker (this compound), other functional molecules | One-pot synthesis to create complex bridged molecules for specific applications. |

Naphthalene-Di-Arylamine Pendants with this compound

This compound serves as a critical monomer in the synthesis of advanced polymers, such as polyamides featuring naphthalene-di-arylamine pendant groups. These polymers are of interest for their potential applications as semiconductor materials, owing to their high thermal stability and photoluminescence properties.

A specific synthetic methodology involves a polycondensation reaction between this compound and a custom-synthesized di-carboxylic acid monomer containing a naphthalene-diphenylamine core. The synthesis of the final polyamide can be broken down into two major stages:

Synthesis of the Di-acid Monomer: A novel diphenylamine (B1679370) di-acid monomer, specifically 4,4'-dicarboxy-6-methylnaphthalene-diphenylamine, is first prepared. This process starts with an aromatic nucleophilic substitution reaction between p-cyanobenzofluoride and 5-methoxynaphthalene-1-amine. This reaction yields a di-cyanide intermediate (4,4'-dicyano-6-methylnaphthalene-diphenylamine). The synthesis is completed by the alkaline hydrolysis of this dicyanide compound, which converts the nitrile groups (-CN) into carboxylic acid groups (-COOH), forming the final di-acid monomer.

Polycondensation with this compound: The resulting di-acid monomer is then polymerized with an aromatic diamine, such as this compound. The polycondensation reaction is typically carried out using triphenylphosphite (TPP) and pyridine (B92270) as condensing agents in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP). This reaction forms a polyamide (designated P-CONH) where the this compound acts as a flexible linker between the rigid naphthalene-di-arylamine units.

The resulting polyamides have been shown to be soluble in many polar organic solvents and can be cast into strong, flexible films. Characterization via Fourier-transform infrared (FTIR) spectroscopy confirms the formation of the polyamide structure, with characteristic absorption bands for the N-H and amide C=O stretching vibrations.

| Reaction Stage | Key Reactants | Key Reagents/Solvents | Product | Reference |

| Monomer Synthesis | p-Cyanobenzofluoride, 5-Methoxynaphthalene-1-amine | NaH, DMF, then alkaline hydrolysis | 4,4'-dicarboxy-6-methylnaphthalene-diphenylamine (di-acid monomer) | |

| Polymerization | Di-acid monomer, this compound | Triphenylphosphite (TPP), Pyridine, NMP | Polyamide with naphthalene-di-arylamine pendants |

Polymerization Chemistry of 4,4 Oxydianiline

Polyimide Synthesis via 4,4'-Oxydianiline (B41483)

The most prevalent method for synthesizing polyimides from this compound is the "two-step" or "classical" method. vt.eduvt.edu This process involves two distinct stages: the formation of a soluble poly(amic acid) precursor, followed by a cyclization step to form the final, insoluble, and infusible polyimide. vt.edu

Two-Step Poly(amic acid) Process

The initial step is a polycondensation reaction carried out at ambient temperatures in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). vt.edu In this stage, the nucleophilic amine groups of this compound attack the electrophilic carbonyl carbons of a dianhydride monomer. vt.eduvt.edu This reaction opens the anhydride (B1165640) ring and forms an amide linkage, resulting in a long-chain, soluble poly(amic acid) (PAA). vt.edu The success of this step in achieving a high molecular weight polymer is highly dependent on factors like the purity of the monomers and solvent, the reaction temperature, and the stoichiometry of the reactants. vt.edu

The second step is imidization, which involves the cyclization of the amic acid groups to form the stable five-membered imide ring. This is typically achieved by heating the poly(amic acid) film or solution at elevated temperatures, often in a stepwise manner up to 300-350°C. vt.edu Alternatively, chemical imidization can be employed using dehydrating agents like acetic anhydride and a catalyst such as pyridine (B92270). vt.edu

The reaction of this compound with Pyromellitic Dianhydride (PMDA) is a classic and widely studied polyimide synthesis, yielding a polymer commonly known by the trade name Kapton®. vt.edu The polycondensation proceeds via the two-step poly(amic acid) process. The resulting poly(amic acid) is then thermally or chemically treated to induce cyclization, forming the final polyimide. The rigid structure of PMDA contributes to the exceptional thermal stability and mechanical properties of the final polyimide. vt.edu Research has shown that precise control of the stoichiometric balance between ODA and PMDA is crucial to prevent incomplete polymerization or premature gelation. The reaction is typically conducted in polar aprotic solvents where the monomers are soluble.

Table 1: Research Findings on PMDA-ODA Polycondensation

| Parameter | Observation | Reference(s) |

|---|---|---|

| Reaction Type | Polycondensation | chemrxiv.org |

| Intermediate | Poly(amic acid) | researchgate.net |

| Imidization | Thermal or Chemical | vt.edu |

| Key Feature | High thermal stability | vt.eduvt.edu |

The polycondensation of this compound with 4,4'-Oxydiphthalic Anhydride (ODPA) also follows the two-step poly(amic acid) route. scielo.brspiedigitallibrary.org The presence of an ether linkage in both the diamine (ODA) and the dianhydride (ODPA) imparts greater flexibility to the resulting polyimide backbone compared to the rigid PMDA-based polyimides. mdpi.com This increased flexibility can lead to improved processability and solubility in organic solvents. researchgate.net Studies have shown that polyimides derived from ODPA and ODA can be synthesized to be soluble in various organic solvents, facilitating their processing into films and coatings. researchgate.net

The incorporation of 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) in polycondensation with this compound is a key strategy for producing polyimides with enhanced optical transparency and lower dielectric constants. scielo.brunilongindustry.com The bulky, fluorine-containing hexafluoroisopropylidene group disrupts chain packing and reduces intermolecular charge transfer interactions, which are responsible for the characteristic color of many aromatic polyimides. scielo.brunilongindustry.com The synthesis proceeds through the formation of a poly(amic acid) intermediate in a suitable solvent, followed by imidization. scielo.br Research has demonstrated that copolymerizing 6FDA with other dianhydrides, such as ODPA or BPDA, allows for the fine-tuning of properties like tensile strength, thermal stability, and optical transmittance. scielo.br

Table 2: Properties of 6FDA-based Polyimides

| Property | Enhancement | Reference(s) |

|---|---|---|

| Optical Transparency | Increased | scielo.brunilongindustry.com |

| Dielectric Constant | Lowered | unilongindustry.com |

| Solubility | Improved | unilongindustry.com |

The reaction of this compound with 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA) is another example of polyimide synthesis via the two-step poly(amic acid) method. vt.eduresearchgate.net The ketone linkage in the BTDA monomer introduces a point of flexibility in the polymer backbone. researchgate.net Polyimides based on BTDA and ODA are known for their good thermal and mechanical properties. vt.edu Studies have explored the synthesis of copolymers using BTDA and other dianhydrides to achieve a balance of properties. researchgate.netshodex.com For instance, the combination of BTDA with more rigid dianhydrides can be used to tailor the glass transition temperature and mechanical strength of the final polymer. vt.edu

Biphenyltetracarboxylic Dianhydride (BPDA) is another important dianhydride used in the synthesis of high-performance polyimides with this compound. scielo.brresearchgate.net The polycondensation reaction forms a poly(amic acid) precursor, which is subsequently converted to the polyimide. scielo.br The rigid and planar structure of the biphenyl (B1667301) group in BPDA contributes to the high thermal stability and mechanical strength of the resulting polyimides. researchgate.net Research has shown that polyimides derived from BPDA and ODA exhibit excellent thermal properties and can be processed into films with high tensile strength and modulus. researchgate.net Copolymerization of BPDA with other dianhydrides like 6FDA has been investigated to create polyimides with a combination of high performance and improved processability. scielo.br

Polycondensation with 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA)

One-Pot High-Temperature Polycondensation Methods

One-pot high-temperature polycondensation offers a more direct route to polyimides. This method involves heating a stoichiometric mixture of the diamine and dianhydride monomers in a high-boiling point solvent or a mixture of solvents at temperatures between 180°C and 220°C. vt.edu The imidization reaction proceeds rapidly at these temperatures, and the water generated during the reaction is continuously removed, often as an azeotrope with the solvent, to drive the reaction to completion. vt.edu

A notable example of this technique is the synthesis of aromatic polyimides using molten benzoic acid as the reaction medium. mdpi.comresearchgate.netnih.gov This method has been successfully employed for the polycondensation of 3,4'-oxydianiline (B46408) with various tetracarboxylic acid dianhydrides. mdpi.comresearchgate.netnih.gov The one-pot synthesis in molten benzoic acid is advantageous as it can lead to the formation of a completely imidized, high-molecular-weight product in a relatively short time frame of 2-4 hours. researchgate.net

Thermal Imidization Mechanisms and Kinetics

Thermal imidization is a crucial step in the traditional two-step polyimide synthesis, where the precursor poly(amic acid) is converted to the final polyimide by heating. vt.edu This process is particularly useful for producing polyimide films or coatings. The PAA is first cast onto a substrate and then subjected to a thermal cycle with temperatures typically ranging from 100°C to 350°C. vt.edu

The mechanism of thermal imidization involves the cyclodehydration of the amic acid groups to form the stable imide rings. This conversion is critical for achieving the desired high-performance properties of the polyimide. The kinetics of this process are influenced by several factors, including the chemical structure of the monomers, the heating rate, and the film thickness. The process often requires temperatures above the glass transition temperature of the polyimide to ensure sufficient chain mobility for the cyclization to go to completion. vt.edu It has been noted that during thermal treatment of polyetherimides in the range of 250-300°C, processes of chemical "structurization" or crosslinking of polymer chains can occur. oatext.com

In contrast to thermal imidization, chemical imidization can be performed at ambient temperatures using a mixture of an aliphatic carboxylic acid anhydride and a tertiary amine, such as acetic anhydride and pyridine. vt.edu A key difference is that the reverse propagation reaction that can occur during thermal imidization is not a factor in chemical imidization. vt.edu

Influence of Monomer Stoichiometry and Solvent Selection in Polyimide Synthesis

The success of polyimide synthesis is highly dependent on both the stoichiometry of the monomers and the choice of solvent. Precise control over the molar ratio of the dianhydride and diamine is critical for achieving high molecular weight polymers. An equimolar ratio is generally targeted, as an excess of one monomer can limit the chain growth. nasa.gov However, in some cases, a slight excess of the dianhydride has been found to increase the molecular weight by compensating for reactions with impurities. vt.edu

The selection of the solvent is equally important. Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and N,N-dimethylformamide (DMF) are commonly used because they effectively dissolve both the monomers and the resulting poly(amic acid). vt.edu The solvent's purity is crucial, as impurities like water can react with the dianhydride and hinder the polymerization process. vt.edu The concentration of the monomers in the solvent also plays a role, with higher concentrations often leading to higher molecular weight poly(amic acids). vt.edu Furthermore, the mode of monomer addition can influence the final molecular weight; adding the solid dianhydride to a solution of the diamine has been shown to produce higher molecular weights. vt.edu

Polyamide Synthesis Utilizing this compound

This compound is also a key monomer in the synthesis of aromatic polyamides, prized for their thermal stability and mechanical strength.

Polycondensation with Dicarboxylic Acid Monomers

Polyamides are synthesized through the polycondensation reaction of this compound with various dicarboxylic acid monomers. orientjchem.orgtandfonline.com This reaction can be carried out using several methods, including direct polycondensation. In one approach, new aromatic polyamides were prepared by the direct polycondensation of dicarboxylic acids with this compound in N-methyl-2-pyrrolidinone (NMP) using triphenyl phosphite (B83602) and pyridine as condensing agents. dtic.milacs.org This method has been used to synthesize polyamides with inherent viscosities ranging from 1.29 to 2.39 dL/g. dtic.mil

Another study reported the direct synthesis of semiaromatic polyamides through the bulk polycondensation of aliphatic dicarboxylic acids with aromatic diamines like this compound under natural pressure. acs.org This solvent-free method involved a stepwise increase in temperature to facilitate the polymerization. acs.org

The properties of the resulting polyamides are influenced by the structure of the dicarboxylic acid used. For instance, the incorporation of flexible moieties into the diamine or the use of specific dicarboxylic acids can modify the properties of the final polymer. tandfonline.com

Aromatic Polyamide Architectures

The architecture of aromatic polyamides derived from this compound can be tailored to achieve specific properties. The flexible ether linkage in ODA contributes to improved solubility and processability compared to more rigid aromatic polyamides. tandfonline.com The structure of the dicarboxylic acid co-monomer also plays a significant role in determining the final polymer architecture and properties.

For example, the use of thianthrene-based dicarboxylic acids in polycondensation with this compound results in polyamides with enhanced solubility while maintaining good thermal stability. dtic.mil Similarly, incorporating bulky substituent groups on the diamine or dicarboxylic acid monomers can hinder chain packing, increase free volume, and lead to amorphous polyamides with good solubility and optical transparency. researchgate.net The introduction of flexible sulfone linkages into the polyamide backbone can also enhance solubility in organic solvents. d-nb.info

Nitrated Polyamides derived from this compound

The synthesis of nitrated polyamides derived from this compound involves the nitration of the ODA monomer or a precursor. One approach involves the nitration of N,N'-bis(carbethoxy)oxydianiline in a mixture of acetic anhydride and nitric acid to produce a dinitro derivative. dtic.mil This nitrated monomer can then potentially be used in polycondensation reactions to form nitrated polyamides. The introduction of nitro groups into the polymer backbone can be a strategy to modify the polymer's properties, although specific details on the synthesis and characterization of nitrated polyamides from ODA are limited in the provided context.

Polyurea Synthesis with this compound

This compound (ODA) is a key diamine monomer used in the synthesis of polyureas. Polyureas are a class of elastomers characterized by the presence of urea (B33335) linkages (-R-NH-CO-NH-R'-) in their polymer backbone. The synthesis of polyureas involving ODA typically proceeds through the reaction of the diamine with a diisocyanate.

One common method for polyurea synthesis is the reaction of a multifunctional isocyanate with a multifunctional amine, such as ODA. mdpi.com For instance, polyurea aerogels have been prepared from the reaction of methylene (B1212753) diphenyl diisocyanate (MDI) with ODA in a solvent like N-methylpyrrolidone (NMP). mdpi.com The selection of ODA as the diamine is strategic; its less bulky structure and the flexible ether linkage in its backbone contribute to a more flexible polymer chain. mdpi.com This flexibility can facilitate greater segmental hydrogen bonding, which influences the material properties of the resulting polyurea. mdpi.com

Another approach involves precipitation polymerization. For example, the polymerization of toluene (B28343) diisocyanate (TDI) and this compound in acetone (B3395972) can lead to the formation of polyurea with varying morphologies, including nanofibers or granular aggregates, depending on the agitation conditions during polymerization. researchgate.net The reaction between isocyanates and amines to form ureas is generally a rapid process. mdpi.com

A phosgene-free route for synthesizing oligoureas with amino end-groups has also been developed. This method involves the thermal polymerization of bisacetoacetamides, prepared from diamines like ODA and diketene, in the presence of a diamine to yield low molecular weight polyureas. koreascience.kr These amino-terminated oligoureas can then serve as building blocks for creating more complex copolymers, such as poly(urea-imide), by reacting them with other monomers like pyromellitic dianhydride. koreascience.kr

The general reaction scheme for the polymerization of this compound with a diisocyanate to form a polyurea is a step-growth polymerization. The amine groups of ODA nucleophilically attack the isocyanate groups of the diisocyanate monomer, leading to the formation of urea linkages and the growth of the polymer chain. researchgate.net This reaction is highly efficient and can be carried out via various techniques, including direct, solution, and emulsion polymerization. gatech.edu

Table 1: Examples of Polyurea Synthesis Involving this compound

| Diisocyanate Co-monomer | Polymerization Method/Conditions | Resulting Polymer/Product | Key Findings | Reference(s) |

| Methylene diphenyl diisocyanate (MDI) | Solution polymerization in NMP | Polyurea aerogels | ODA's flexible ether linkage enhances segmental hydrogen bonding. | mdpi.com |

| Toluene diisocyanate (TDI) | Precipitation polymerization in acetone | Polyurea nanofibers or granular polymer | Polymer morphology is dependent on agitation conditions. | researchgate.net |

| Not applicable (Diketene used) | Thermal polymerization of bisacetoacetamide derivative of ODA | Amino-terminated oligoureas | Phosgene-free route to polyureas; oligomers can be used to synthesize poly(urea-imide)s. | koreascience.kr |

Other Polymerization Pathways Involving this compound

Beyond polyimides and polyureas, this compound is a versatile monomer utilized in the synthesis of a range of other high-performance polymers. Its applications extend to the production of poly(ester)imide resins, poly(amide)imide resins, polyether imides, polyimine vitrimers, and polyguanamines. atamanchemicals.comwikipedia.orgsdlookchem.com

This compound is a crucial raw material for producing poly(ester)imide resins, which are known for their high-temperature resistance. sdlookchem.commade-in-china.comchemdad.comnih.gov These polymers are used in applications such as temperature-resistant wire enamels, coatings, and films. wikipedia.orgnih.gov The synthesis of these resins involves the reaction of ODA with a dianhydride that also contains ester linkages. For instance, a phosphorus-containing copoly(ester-amide-imide) has been synthesized through a solution polycondensation reaction of an aromatic dianhydride, 1,4-[2-(6-oxido-6H-dibenz

Poly(amide)imide (PAI) resins, which are used in manufacturing heat-resistant wire enamels and coatings, are another class of polymers synthesized using this compound. atamanchemicals.comwikipedia.orgsdlookchem.com The synthesis of PAIs involves the reaction of ODA with a monomer containing both amide and carboxylic acid or acid chloride functionalities. A series of alternating polyamide–imides have been synthesized by a one-pot polycondensation of cardo diamines, trimellitic anhydride, and various aromatic diamines, including this compound, using triphenyl phosphite as a condensing agent. researchgate.net These polymers were found to be readily soluble in a variety of organic solvents. researchgate.net Furthermore, highly transparent and thermally stable semi-aromatic poly(amide-imide)s have been successfully prepared by the direct polycondensation of a diimide-dicarboxylic acid monomer with aromatic diamines like ODA in N-methyl-2-pyrrolidinone (NMP). jst.go.jp Research has also focused on incorporating flexible alkoxy groups into the PAI backbone to improve solubility and processability. ncl.res.in

This compound is also employed in the production of aromatic polyether imides (PEIs). atamanchemicals.comwikipedia.orgsdlookchem.com The synthesis of PEIs typically involves a two-stage solution process. Polyether imides have been synthesized from bis(ether anhydride)s derived from various dihydroxynaphthalenes and aromatic diamines, including this compound. rsc.orgrsc.orgrsc.org These reactions are usually carried out with chemical imidization. rsc.orgrsc.orgrsc.org The resulting PEIs based on ODA have shown high thermal stability, with some being stable up to 590 °C, and glass-transition temperatures often exceeding 220 °C. rsc.orgrsc.orgrsc.org During the synthesis of PEIs from the bis(ether anhydride) of 2,3-dihydroxynaphthalene (B165439) and ODA, the formation of a small amount of a crystalline, insoluble cyclic oligomer has been observed. rsc.orgrsc.orgrsc.org

The use of this compound has been proposed for the production of polyimine vitrimers. atamanchemicals.comwikipedia.org Vitrimers are a class of polymers that are covalently cross-linked but can be reprocessed like thermoplastics at elevated temperatures due to associative exchange reactions. Polyimine vitrimers are synthesized by reacting diamines or polyamines with dialdehydes or polyaldehydes to form a network of imine (Schiff base) linkages. nih.gov Research has demonstrated the synthesis of bio-based polyimine vitrimers by condensing vanillin (B372448) (a renewable aldehyde) with this compound. acs.orgupc.edu This diimine-containing monomer can then be cross-linked to form the vitrimeric network. acs.orgupc.edu These materials exhibit dynamic properties, such as stress relaxation, recyclability, and self-healing capabilities, which are tunable based on the chemical structure of the monomers used. nih.gov

This compound can be used as a reactant to synthesize polyguanamines. sigmaaldrich.comcenmed.comsigmaaldrich.com This is achieved through the chemoselective polycondensation of ODA with a substituted dichloro-1,3,5-triazine, such as 2-amino-4,6-dichloro-1,3,5-triazine, in the presence of a base like potassium carbonate. sigmaaldrich.comcenmed.comsigmaaldrich.comresearchgate.net The investigation into the polycondensation of 2-N,N-dibutylamino-4,6-dichloro-1,3,5-triazine with various aromatic diamines, including ODA, has shown that high molecular weight polyguanamines can be obtained at elevated temperatures in N-methylpyrrolidone (NMP). researchgate.net In another study, aromatic poly(guanamine-imide)s were synthesized using a dichlorotriazine derivative, which reacted with ODA. titech.ac.jp

Table 2: Other Polymerization Pathways of this compound

| Polymer Class | Co-monomer(s) / Reactant(s) | Synthesis Method | Key Findings | Reference(s) |

| Poly(ester)imide | 1,4-[2-(6-oxido-6H-dibenz | Solution polycondensation | Resulted in a phosphorus-containing polymer with high thermal stability. | researchgate.net |

| Poly(amide)imide | Trimellitic anhydride, cardo diamines | One-pot polycondensation | Produced soluble, alternating polyamide-imides. | researchgate.net |

| Polyether Imide | Bis(ether anhydride)s from dihydroxynaphthalenes | Two-stage solution process with chemical imidization | Resulted in polymers with high thermal stability (up to 590°C) and high glass transition temperatures. | rsc.orgrsc.orgrsc.org |

| Polyimine Vitrimer | Vanillin (renewable aldehyde) | Condensation followed by cross-linking | Formed reprocessable, self-healing networks with dynamic imine bonds. | acs.orgupc.edu |

| Polyguanamine | 2-Amino-4,6-dichloro-1,3,5-triazine | Chemoselective polycondensation | Yielded linear polyguanamines. | researchgate.net |

Thermostable Poly(amide-urea) Acid Preparation

Thermostable poly(amide-urea) acids are complex polymers synthesized from the reaction of an aromatic diamine, a dianhydride, and a diisocyanate. Specifically, the industrial production of these polymers can utilize this compound (ODA) as the diamine, pyromellitic dianhydride (PMDA) as the dianhydride, and various diisocyanates. atamanchemicals.comhmdb.cawikipedia.org The resulting polymer contains amide and carboxylic acid functionalities from the reaction between the diamine and the dianhydride, and urea linkages from the reaction involving the diisocyanate. These poly(amide-urea) acids serve as precursors to poly(imide-urea)s. atamanchemicals.com

A relevant synthetic approach is seen in the preparation of copoly(urethane-imides), which involves a poly(urethane-amic acid) intermediate. This process demonstrates how diisocyanate, diamine, and dianhydride monomers are integrated. In one such synthesis, 2,4-toluene diisocyanate (TDI), this compound (ODA), and pyromellitic dianhydride (PMDA) are used as starting materials. researcher.life The reaction first produces a copoly(urethane-amic acid) prepolymer. This prepolymer contains the fundamental structural units that are later converted into the final material. researcher.life

Synthesis of the prepolymer : The monomers are reacted in a suitable solvent to form the soluble poly(amide-urea) acid or a related prepolymer like copoly(urethane-amic acid). researcher.life The reaction between the amine groups of ODA and the anhydride groups of PMDA forms the poly(amic acid) backbone. unicam.it Simultaneously, the diisocyanate reacts to form urea or urethane (B1682113) linkages, incorporating this functionality into the polymer chain. researcher.lifeunlv.edu

Processing : The resulting polymer acid solution can be processed into various forms. For instance, nonwoven fabrics or mats can be molded through techniques like electrodeposition from the copoly(urethane-amic acid) solution. researcher.life

Curing : The processed material is then subjected to thermal treatment. This step serves two purposes: it induces the cyclization (imidization) of the amic acid units to form stable imide rings, and in the case of urethane-containing prepolymers, it can cause controlled thermal destruction of the urethane groups to create porosity. researcher.life

This synthetic pathway highlights a versatile method for creating complex, heat-resistant polymers where this compound provides a crucial flexible ether linkage and reactive amine sites for polymerization.

Electropolymerization Processes

The electropolymerization of this compound (ODA) is an oxidative process analogous to the well-studied electropolymerization of aniline (B41778). pdx.edu This method allows for the direct synthesis of a polymer film, poly(this compound), on the surface of a conductive electrode. The process is typically performed in an electrochemical cell and monitored by cyclic voltammetry (CV). pdx.eduorientjchem.org

During electropolymerization, the ODA monomer is oxidized to form radical cations. These reactive species then couple to form dimers and subsequently longer polymer chains that deposit onto the electrode surface. pdx.edu Spectroscopic and electrochemical analyses have revealed that the resulting polymer contains a mixture of linkages, including diphenylamine (B1679370), dihydrophenazine, and phenazine (B1670421) structures. pdx.edu The prevalence of each type of linkage depends on the polymerization conditions. Overoxidation of the polymer film can lead to the formation of phenazine structures, which results in a loss of electronic conductivity, a phenomenon also observed in polyaniline with the formation of pernigraniline. pdx.edu

The morphology of electropolymerized poly(this compound) films is often characterized as a highly interconnected, nanofibrous network. pdx.edu The properties of these films, such as conductivity and electroactivity, are influenced by factors like the electrolyte used, the pH of the medium, and the degree of protonation of the polymer. unlv.eduscirp.org

Research has demonstrated the application of electropolymerized poly(this compound) in energy storage devices. For example, when electrodeposited onto porous activated carbon, the resulting material serves as an effective electrode in aqueous supercapacitors. researchgate.net

Below is a data table summarizing findings from research on the electropolymerization of this compound.

| Research Focus | Electrode | Polymerization Conditions | Key Findings & Characterization | Reference |

|---|---|---|---|---|

| Mechanistic Study | Indium Tin Oxide (ITO) or Platinum (Pt) | Solution of ODA in dichloromethane (B109758) (DCM) with a supporting electrolyte (tetrabutylammonium perchlorate), monitored by cyclic voltammetry. | Polymer film contains diphenylamine, dihydrophenazine, and phenazine linkages. Morphology is a nanofibrous network. Overoxidation to phenazine structures leads to loss of conductivity. | pdx.edu |

| Supercapacitor Application | Porous Activated Carbon | Electrodeposition from an aqueous solution. | The poly(4,4'-ODA) electrode was used as the positive electrode in an asymmetric supercapacitor, which exhibited a broad voltage window of 1.6 V. | researchgate.net |

| Electrochemical Sensor Development | Glassy Carbon Electrode (GCE) | Cyclic voltammetry in an acetate (B1210297) buffer solution (pH 5) containing ODA. | The electropolymerization process is similar to that of aniline. The resulting polymer film facilitates the preconcentration of the analyte on the electrode surface. | orientjchem.org |

Advanced Materials Science and Engineering Applications of 4,4 Oxydianiline Based Polymers

High-Performance Polyimide Materials

Polyimides derived from 4,4'-Oxydianiline (B41483) are a class of high-performance polymers renowned for their outstanding properties. tandfonline.com The synthesis typically involves a polycondensation reaction between an aromatic diamine, such as ODA, and an aromatic dianhydride, like pyromellitic dianhydride (PMDA). This reaction first forms a soluble poly(amic acid) precursor, which is then thermally or chemically treated to form the final, stable polyimide structure. The resulting materials are utilized in numerous demanding fields, including the aerospace, electronics, and electrical industries, due to their high temperature and radiation resistance, as well as their robust mechanical strength. lookchem.com

Polyimide films based on this compound are known for their excellent thermal stability, high mechanical strength, and superior dielectric properties. wjfpolymer.com These films, such as the well-known Kapton®, are synthesized from the polycondensation of PMDA and ODA. They are widely used as flexible substrates in printed circuits, as insulating layers in high-temperature cables, and as protective coatings in harsh environments. tandfonline.comepo.org The properties of these films can be tailored by adjusting the chemical composition and curing process. For instance, the introduction of fluorine-containing monomers can lower the dielectric constant and moisture absorption. davidpublisher.com Research has shown that the orientation of the polyimide chains during the curing process significantly affects the film's thermal expansion coefficient. kpi.ua

Polyimide coatings provide protective layers that resist corrosion, wear, and high temperatures, ensuring the longevity of components in demanding industrial settings. tandfonline.com These coatings are applied to various substrates, including metals and other polymers, to enhance their surface properties. Studies have demonstrated that polyimide coatings derived from ODA offer excellent adhesion and durability on metal substrates.

Table 1: Mechanical and Electrical Properties of this compound-Based Polyimide Films

| Property | Test Method | Typical Value |

| Tensile Strength | ASTM D882 | 150 - 170 MPa wjfpolymer.comdavidpublisher.com |

| Elongation | ASTM D882 | 45 - 55% wjfpolymer.comdavidpublisher.com |

| Dielectric Strength | ASTM D149 | 180 kV/mm wjfpolymer.com |

| Dielectric Constant | ASTM D150 | 2.9 - 3.5 |

| Volume Resistivity | ASTM D257 | > 1 x 10¹⁰ Ω·m wjfpolymer.com |

Polyimides synthesized from this compound serve as high-performance adhesives, valued for their strong bonding capabilities and resistance to extreme temperatures and harsh chemicals. tandfonline.com These adhesives are suitable for joining a variety of materials, including metals, ceramics, and composites, making them crucial in the aerospace and automotive sectors. tandfonline.com Research conducted by NASA has evaluated ODA-containing polyimide films as thermoplastic adhesives for bonding titanium alloys. nasa.gov These studies have quantified the lap shear strength of these adhesives at various temperatures, demonstrating their potential for high-temperature structural applications. For example, LARC-TPI/ODA films have shown significant lap shear strength retention after thermal aging at 204°C. tandfonline.comnasa.gov

Insulating varnishes based on ODA-polyimides are used to coat magnet wires and other electrical components. researchgate.net These varnishes provide a thin, durable layer of insulation that can withstand the high temperatures generated during the operation of electric motors and transformers. The excellent dielectric properties and thermal stability of these materials prevent short circuits and ensure the long-term reliability of electrical equipment. fit.edu

Table 2: Lap Shear Strength of ODA-Based Polyimide Adhesives on Titanium (Ti-6Al-4V)

| Test Condition | LARC-TPI/ODA Lap Shear Strength (MPa) |

| Room Temperature (Control) | 22.2 |

| 177°C (Control) | 20.4 |

| 204°C (Control) | 18.9 |

| After 1000h at 204°C (Tested at RT) | 22.2 |

Data sourced from NASA technical reports evaluating LARC-TPI/ODA films. nasa.gov

The high thermal resistance of this compound-based polyimides makes them ideal for use as wire enamels. researchgate.net These enamels form a robust insulating layer on copper and aluminum wires used in motors, transformers, and other electromagnetic devices, protecting them from short-circuiting at elevated operational temperatures. researchgate.net Polyamide-imide resins, which also utilize ODA, are particularly noted for their application in heat-resistant wire enamels. researchgate.net

ODA is a key component in the production of flame-retardant fibers. researchgate.net These fibers are used in applications where fire safety is paramount, such as in protective clothing for firefighters and racecar drivers, as well as in thermal insulation for aerospace and industrial applications. researchgate.net The inherent thermal stability and char-forming tendency of the polyimide structure contribute to its excellent flame retardancy. The Limiting Oxygen Index (LOI), which measures the minimum oxygen concentration required to support combustion, is a key metric for these materials. Research has shown that incorporating phosphorus-containing monomers alongside ODA can significantly enhance the flame retardancy of the resulting polyimide fibers, with LOI values increasing from 35 to 45. jlu.edu.cn Another study on a reversibly cross-linking polyimide plastic containing ODA reported an exceptionally high LOI value of 48.8%. chinesechemsoc.org

This compound-based polyimides are used as matrix resins in the fabrication of high-performance laminates and composite structures. researchgate.net These materials are created by impregnating a reinforcing material, such as carbon or glass fibers, with the polyimide resin and then curing the assembly under heat and pressure. The resulting composites exhibit a high strength-to-weight ratio, excellent thermal stability, and superior mechanical properties, which are maintained at elevated temperatures. dtic.mil These laminates are used as binders for printed circuits and in structural components for various industries. nih.gov Research into semi-alicyclic polyimides derived from hydrogenated pyromellitic dianhydride and asymmetrical 3,4′-oxydianiline has demonstrated materials with high flexural strength (up to 200.5 MPa) and flexural modulus (up to 4.33 GPa), indicating their potential for demanding structural applications. mdpi.com

In the aerospace industry, the demand for lightweight materials that can perform under extreme conditions is critical. gatech.edu Composites made from this compound-based polyimides are extensively used in aircraft and spacecraft for components such as engine parts, structural elements, and thermal insulation. tandfonline.comnasa.gov Their ability to withstand high temperatures without degrading makes them suitable for applications near engines and on surfaces exposed to aerodynamic heating. fit.edu NASA has developed and evaluated several polyimide resins based on ODA for aerospace composites, demonstrating their excellent mechanical property retention after long-term thermal aging. science.gov For example, composites fabricated with these resins have shown high flexural and shear strength at temperatures up to 316°C (600°F). dtic.milzenodo.org

Table 3: Flexural Strength of ODA-Based Polyimide/Graphite Fiber Composites

| Test Temperature | Flexural Strength (PMR-15 type) | Flexural Strength (DMBZ-15 type) |

| 23 °C | ~1448 MPa | ~1489 MPa |

| 316 °C | ~883 MPa | ~1117 MPa |

Data sourced from NASA reports on PMR-type polyimide composites. nasa.gov

Laminates and Composite Structures

Electronic and Semiconductor Applications

The exceptional dielectric properties of this compound-based polyimides make them highly valuable in the electronics and semiconductor industries. nasa.govnasa.gov They are used as insulating layers in flexible printed circuits, as passivation coatings to protect semiconductor devices, and as high-performance dielectrics in microelectronics. epo.orgnasa.gov The low dielectric constant of these materials is crucial for high-frequency applications, as it helps to reduce signal loss and crosstalk between adjacent conductors. nasa.gov

Polyimide films derived from ODA serve as insulating layers in the fabrication of integrated circuits (ICs) and multichip modules. tandfonline.com Their excellent thermal stability allows them to withstand the high temperatures used in semiconductor manufacturing processes, such as soldering and wire bonding. Furthermore, their good mechanical properties, including flexibility and tensile strength, ensure the integrity of the delicate microelectronic structures. nasa.govmdpi.com Research has shown that polyimides based on the reaction of pyromellitic dianhydride and ODA can be used as a dielectric layer in semiconductor devices, offering a combination of good dielectric properties and thermal stability. epo.org

Dielectric Materials in Thin Films

Polyimides derived from this compound are extensively utilized as dielectric materials in thin-film applications, primarily within the electronics industry. These materials exhibit excellent dielectric properties, which are crucial for insulating layers in microelectronic devices. The polyamic acid precursor, formed from the reaction of ODA and a dianhydride like pyromellitic dianhydride (PMDA), is soluble and can be solution-cast into thin films. Subsequent thermal curing converts the polyamic acid into the final, highly stable polyimide.

The resulting polyimide films possess low dielectric constants, a critical characteristic for reducing signal delay and cross-talk in high-density interconnect systems. scientificlabs.com Research has focused on modifying the polyimide structure to further lower the dielectric constant. For instance, the incorporation of fluorine atoms into the polymer backbone can lead to a significant reduction in the dielectric constant. davidpublisher.com One study reported a polyimide based on a fluorine-containing dianhydride and this compound with a dielectric constant as low as 1.91 at room temperature and a frequency of 1 kHz. davidpublisher.com Another approach involves creating cellular or porous polyimide films, which can exhibit even lower dielectric constants due to the incorporation of air voids. researchgate.net

Below is a table summarizing the dielectric properties of various 4,4'-ODA-based polyimide systems.

| Polymer System | Dielectric Constant (ε) | Measurement Conditions | Reference |

| Fluorine-containing dianhydride + 4,4'-ODA | 1.91 | Room Temperature, 1 kHz | davidpublisher.com |

| 6FDA/DAPI Polyimide | ~2.47 (estimated) | Calculated from refractive index | vt.edu |

| BATMS-based Poly(imide siloxane) | 2.48 | 25 °C, 1 MHz | acs.org |

| Cellular Polyimide Film (sponge-like) | Lower than solid film | - | researchgate.net |

Semiconductor Material Development

While traditionally used as insulators, polymers based on this compound are also being explored for their potential in semiconductor applications. atamanchemicals.com The aromatic and conjugated nature of the polyimide backbone provides a pathway for charge transport, a fundamental requirement for a semiconductor. The electrical properties of these polymers can be tuned by modifying their chemical structure.

Poly(pyromellitic dianhydride-co-4,4'-oxydianiline), for example, is identified as a semiconductor material. scientificlabs.com The development of high-performance polymers from ODA is driven by the need for materials that can withstand the high temperatures and harsh chemical environments encountered during semiconductor manufacturing. reportprime.com The thermal stability of ODA-based polyimides, often with glass transition temperatures exceeding 400°C, makes them suitable for such applications. sigmaaldrich.com

Research in this area focuses on understanding and enhancing the charge transport mechanisms within these polymers. The inherent properties of ODA-based polyimides, such as their well-defined structure and ability to form uniform thin films, are advantageous for the fabrication of organic electronic devices.

High-Density Interconnect Systems

The excellent dielectric properties and thermal stability of this compound-based polyimides make them indispensable in high-density interconnect (HDI) systems and multichip modules. scientificlabs.com In modern microelectronics, the demand for smaller and more powerful devices necessitates complex, multi-layered wiring structures. Polyimide films serve as the insulating layers that separate the conductive metal lines in these structures.

The low dielectric constant of ODA-based polyimides helps to minimize signal propagation delays and reduce capacitive coupling between adjacent signal lines, which is critical for maintaining signal integrity at high frequencies. Furthermore, their high thermal stability ensures that the interconnect system can withstand the temperatures generated during device operation and fabrication processes, such as soldering. The ability to be processed from a soluble polyamic acid precursor allows for the creation of thin, uniform, and planarizing layers, which are essential for building up the multiple layers of an HDI system. sigmaaldrich.com

Membrane Technologies

Polymers derived from this compound have found significant applications in membrane technologies due to their excellent thermal and chemical stability, as well as their tunable transport properties.

Gas Separation Membranes